molecular formula C15H17FN4O B15115806 5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine

5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B15115806
M. Wt: 288.32 g/mol
InChI Key: ZTKXNVNVLIVGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine is a compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of neuroprotection and anti-inflammatory treatments .

Properties

Molecular Formula

C15H17FN4O

Molecular Weight

288.32 g/mol

IUPAC Name

5-fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C15H17FN4O/c1-21-14-5-3-2-4-13(14)19-6-8-20(9-7-19)15-17-10-12(16)11-18-15/h2-5,10-11H,6-9H2,1H3

InChI Key

ZTKXNVNVLIVGFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=C(C=N3)F

Origin of Product

United States

Preparation Methods

The synthesis of 5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-(2-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like xylene at elevated temperatures (around 130°C) for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common reagents used in these reactions include potassium carbonate, palladium acetate, and various boronic acids. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine can be compared with other pyrimidine derivatives and arylpiperazine-based compounds. Similar compounds include:

The uniqueness of 5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine lies in its specific substitution pattern and its potential therapeutic applications in neuroprotection and anti-inflammatory treatments.

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